molecular formula C19H23FN2O B2598090 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide CAS No. 942010-68-6

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide

Cat. No.: B2598090
CAS No.: 942010-68-6
M. Wt: 314.404
InChI Key: ZFXNEZFQKIZDIF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a fluorophenyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form the intermediate 4-fluorobenzylidene dimethylamine.

    Addition Reaction: This intermediate is then subjected to a nucleophilic addition reaction with phenylacetic acid to form the corresponding amide.

    Final Amide Formation: The final step involves the coupling of the intermediate with 3-phenylpropanoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-3-phenylpropanamide
  • N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-3-phenylpropanamide
  • N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-3-phenylpropanamide

Uniqueness

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3-phenylpropanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-22(2)18(16-9-11-17(20)12-10-16)14-21-19(23)13-8-15-6-4-3-5-7-15/h3-7,9-12,18H,8,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXNEZFQKIZDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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